REACTION_CXSMILES
|
[N:1]#[C:2]Br.[C:4]([NH:9][NH2:10])(=[O:8])[CH2:5][CH2:6][CH3:7]>CO>[CH2:5]([C:4]1[O:8][C:2]([NH2:1])=[N:10][N:9]=1)[CH2:6][CH3:7]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 5 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 15 min
|
Duration
|
15 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo till cristallisation
|
Type
|
FILTRATION
|
Details
|
The cristals (9 g) were filtered off
|
Type
|
ADDITION
|
Details
|
Then 5 g of finely powdered potassium carbonate were added
|
Type
|
FILTRATION
|
Details
|
The resulting orange suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting orange powder (5.5 g) was purified by flash chromatography on silicagel with a 80:10:1 mixture of methylene chloride/methanol/28% ammonia as eluent
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=NN=C(O1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.1 mmol | |
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |